molecular formula C9H9ClN2O2 B14601659 Methyl N-benzoyl-N'-chlorocarbamimidate CAS No. 58476-80-5

Methyl N-benzoyl-N'-chlorocarbamimidate

Cat. No.: B14601659
CAS No.: 58476-80-5
M. Wt: 212.63 g/mol
InChI Key: HLKVNPJSPZURCA-UHFFFAOYSA-N
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Description

Methyl N-benzoyl-N’-chlorocarbamimidate is an organic compound with a complex structure that includes a benzoyl group, a chlorocarbamimidate group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of benzoyl chloride with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_3\text{Cl} ]

Industrial Production Methods

In an industrial setting, the production of Methyl N-benzoyl-N’-chlorocarbamimidate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorocarbamimidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorocarbamimidate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-benzoyl-N’-chlorocarbamimidate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Shares the benzoyl group but lacks the chlorocarbamimidate and methyl groups.

    Methyl Isocyanate: Contains the isocyanate group but lacks the benzoyl and chlorocarbamimidate groups.

    N-Benzoyl-N’-chlorocarbamimidate: Similar structure but without the methyl group.

Uniqueness

Methyl N-benzoyl-N’-chlorocarbamimidate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are required.

Properties

CAS No.

58476-80-5

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl N-benzoyl-N'-chlorocarbamimidate

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(12-10)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13)

InChI Key

HLKVNPJSPZURCA-UHFFFAOYSA-N

Canonical SMILES

COC(=NCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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